molecular formula C30H18N6 B1252100 Sexipyridine

Sexipyridine

Cat. No.: B1252100
M. Wt: 462.5 g/mol
InChI Key: MIRQOHKSVLYPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sexipyridine is a cyclic this compound in which six unsubstituted pyridine units are linked by six 2:6'-linkages

Scientific Research Applications

Synthesis and Functionalization

  • Sexipyridine, a complex chemical structure, has been synthesized through Stille couplings and Kröhnke pyridine synthesis, demonstrating its potential for diverse chemical applications and further functionalization. This process involves the preparation of quater- and quinquepyridines, leading to the synthesis of this compound dibromide and acetylene-bridged sexipyridines incorporating 2,2'-bipyridine units (Kelly, Lee, & Mears, 1997).

Use in Physiological Research

  • Plant growth retardants, including those from pyridine structure, are increasingly utilized in physiological research, aiding in the understanding of terpenoid metabolism, which is linked to cell division, elongation, and senescence (Grossmann, 1990).

Influence on Metal Ion-Induced Self-Assembly

  • This compound is involved in the self-assembly process influenced by metal ions. The study on its ligand design, synthesis, and characterization opens avenues for its application in materials science and coordination chemistry (Potts, Gheysen Raiford, & Keshavarz-K, 1993).

Role in Alzheimer's Disease Therapy

  • Pyridine derivatives, including this compound, are researched for their potential as metal chelators in Alzheimer's disease therapy. Their ability to interact with Cu(II) and Zn(II) ions and influence amyloid-beta peptides suggests potential therapeutic applications (Lakatos et al., 2010).

Expanding Role in Drug Design

  • Pyridine-based ring systems, such as this compound, are extensively used in drug design due to their impact on pharmacological activity. They form the basis for numerous therapeutic agents, highlighting the importance of this compound in pharmaceutical research (Ling et al., 2021).

Properties

Molecular Formula

C30H18N6

Molecular Weight

462.5 g/mol

IUPAC Name

31,32,33,34,35,36-hexazaheptacyclo[25.3.1.12,6.17,11.112,16.117,21.122,26]hexatriaconta-1(31),2(36),3,5,7(35),8,10,12(34),13,15,17,19,21(33),22,24,26(32),27,29-octadecaene

InChI

InChI=1S/C30H18N6/c1-7-19-21-9-2-11-23(32-21)25-13-4-15-27(34-25)29-17-6-18-30(36-29)28-16-5-14-26(35-28)24-12-3-10-22(33-24)20(8-1)31-19/h1-18H

InChI Key

MIRQOHKSVLYPDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C1)C3=NC(=CC=C3)C4=NC(=CC=C4)C5=CC=CC(=N5)C6=CC=CC(=N6)C7=CC=CC2=N7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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